6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
Overview
Description
6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride, also known as 6-Bromo-isochroman, is a chemical compound with the molecular formula C9H11BrClNO . It is used in various chemical reactions and has a molecular weight of 264.54 g/mol.
Molecular Structure Analysis
The linear formula of this compound is C9H11BrClNO . The structure of this compound includes a bromine atom (Br), a chlorine atom (Cl), a nitrogen atom (N), and an oxygen atom (O), along with carbon © and hydrogen (H) atoms . The exact spatial arrangement of these atoms forms the unique structure of this compound.Scientific Research Applications
Synthesis and Reactivity
Brominated compounds are pivotal intermediates in organic synthesis, enabling the construction of complex molecules through various cross-coupling reactions. For example, studies have demonstrated the utility of bromo-substituted compounds in the synthesis of benzimidazoles and thienoimidazoles through reactions with primary amines under catalytic conditions, offering moderate to good yields (A. Lygin & A. Meijere, 2009). Similarly, bromoamidation reactions, which involve the addition of a bromine atom and an amide nitrogen across an olefinic bond, have been explored for their generality and efficiency, leading to the synthesis of vicinal bromoamides, N-acyl aziridines, and oxazolines from olefins and nitriles (Y. Yeung, Xuri Gao, & E. Corey, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-isochromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-2-1-6-4-12-5-9(11)8(6)3-7;/h1-3,9H,4-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMZLVFQWJVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CO1)C=CC(=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672050 | |
Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676134-73-9 | |
Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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